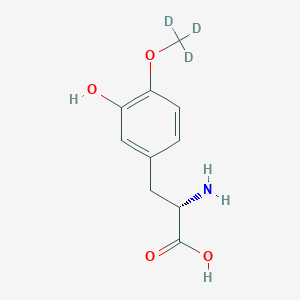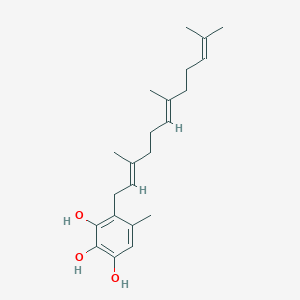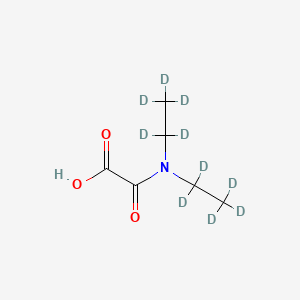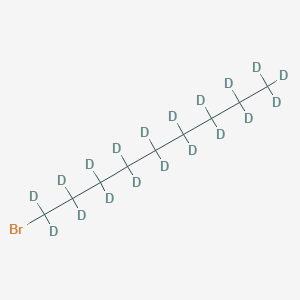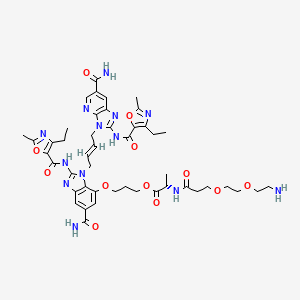
STING agonist-20-Ala-amide-PEG2-C2-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
STING agonist-20-Ala-amide-PEG2-C2-NH2: is an active scaffold that includes a stimulator of interferon genes (STING). This compound is utilized in the synthesis of immune-stimulating antibody conjugates (ISACs) and is primarily used in cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of STING agonist-20-Ala-amide-PEG2-C2-NH2 involves multiple steps, including the incorporation of polyethylene glycol (PEG) and amino acid residues. The exact synthetic route and reaction conditions are proprietary and typically involve specialized reagents and catalysts .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. This involves large-scale synthesis using automated systems and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions: STING agonist-20-Ala-amide-PEG2-C2-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction and include specific temperatures, solvents, and catalysts .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives of this compound .
Aplicaciones Científicas De Investigación
STING agonist-20-Ala-amide-PEG2-C2-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a scaffold in the synthesis of complex molecules.
Biology: Studied for its role in immune response modulation.
Medicine: Investigated for its potential in cancer therapy and vaccine development.
Industry: Utilized in the production of immune-stimulating antibody conjugates (ISACs) for research purposes
Mecanismo De Acción
STING agonist-20-Ala-amide-PEG2-C2-NH2 exerts its effects by stimulating the STING pathway. This activation leads to the production of interferons and other cytokines, which play a crucial role in the immune response. The molecular targets include STING receptors, and the pathways involved are related to innate immunity and inflammation .
Comparación Con Compuestos Similares
- STING agonist-20-Ala-amide-PEG2-C2-NH2 TFA
- Other STING agonists
Comparison: this compound is unique due to its specific structure, which allows for targeted activation of the STING pathway. Compared to other STING agonists, it offers a distinct balance of efficacy and safety, making it a valuable tool in cancer research and immunotherapy .
Propiedades
Fórmula molecular |
C46H57N13O12 |
|---|---|
Peso molecular |
984.0 g/mol |
Nombre IUPAC |
3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]propanoate |
InChI |
InChI=1S/C46H57N13O12/c1-6-30-37(70-26(4)52-30)42(63)56-45-54-32-21-28(39(48)61)23-34(68-15-10-16-69-44(65)25(3)51-35(60)11-17-66-19-20-67-18-12-47)36(32)58(45)13-8-9-14-59-41-33(22-29(24-50-41)40(49)62)55-46(59)57-43(64)38-31(7-2)53-27(5)71-38/h8-9,21-25H,6-7,10-20,47H2,1-5H3,(H2,48,61)(H2,49,62)(H,51,60)(H,54,56,63)(H,55,57,64)/b9-8+/t25-/m0/s1 |
Clave InChI |
SMHIUUMWALWYLI-DRUWVYPFSA-N |
SMILES isomérico |
CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)[C@H](C)NC(=O)CCOCCOCCN |
SMILES canónico |
CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)C(C)NC(=O)CCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


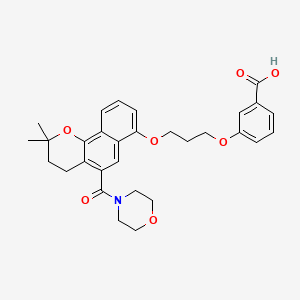
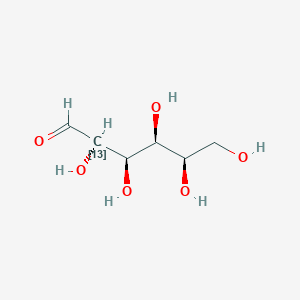
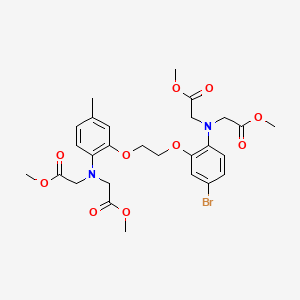
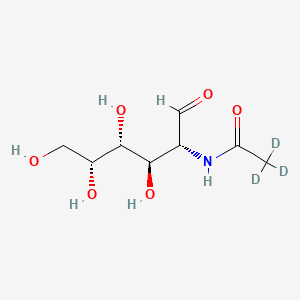
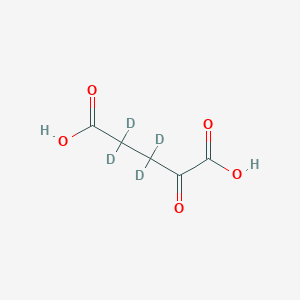

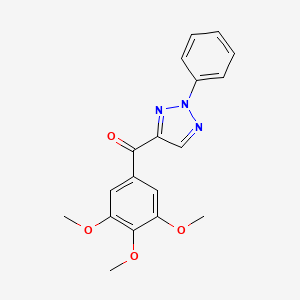

![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol](/img/structure/B12399925.png)

